molecular formula C11H13N3O2 B8476501 (1-Pyrazin-2-yl-cyclopropyl)-carbamic acid allyl ester

(1-Pyrazin-2-yl-cyclopropyl)-carbamic acid allyl ester

Cat. No.: B8476501
M. Wt: 219.24 g/mol
InChI Key: FCUWOUJJCBXHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Pyrazin-2-yl-cyclopropyl)-carbamic acid allyl ester is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

prop-2-enyl N-(1-pyrazin-2-ylcyclopropyl)carbamate

InChI

InChI=1S/C11H13N3O2/c1-2-7-16-10(15)14-11(3-4-11)9-8-12-5-6-13-9/h2,5-6,8H,1,3-4,7H2,(H,14,15)

InChI Key

FCUWOUJJCBXHCX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1(CC1)C2=NC=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-Pyrazin-2-yl-cyclopropanecarboxylic acid (111 mg, 0.676 mmol) in dry toluene (1.5 mL) was added TEA (0.11 mL, 0.81 mmol) followed by diphenylphosphoryl azide (DPPA, 0.16 mL, 0.74 mmol). The reaction was stirred for 1 h at rt. Allyl alcohol (0.2 mL) was added via syringe and the reaction was heated to 90° C. for 3 h. After cooling to room temperature, the reaction was diluted with water (6 mL) and EtOAc (4 mL). The layers were separated and the water layer was extracted with EtOAc (3×4 mL). The combined organic layers were dried over Na2SO4 and concentrated to give a black residue that was purified by flash chromatography (silica, 40→50% EtOAc/hexanes) to give 67 mg of the title compound as a light orange oil, m/z 220.52 [M+1]+.
Quantity
111 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-(pyrazin-2-yl)cyclopropanecarboxylic acid (0.18 g, 1.09 mmol, 1 eq) in dry toluene (5 ml) was added TEA (0.18 ml, 1.3 mmol, 1.2 eq) followed by diphenylphosphoryl azide (0.25 ml, 1.18 mmol, 1.08 eq). The reaction was stirred for 1 h at r.t. Allyl alcohol (0.36 ml, 5.30 mmol, 4.9 eq) was added via syringe and the reaction was heated to 90° C. for 3 h. After cooling to room temperature, the reaction mixture was diluted with water (10 ml) and ethyl acetate (10 ml). The layers were separated and the water layer was extracted with ethyl acetate (2×10 ml). The combined organic layers were dried over Na2SO4 and concentrated to give a black residue that was purified by silica column chromatography using 20-30% ethyl acetate in hexane. Yield: 0.12 g (50%). 1H NMR (400 MHz, CD3OD): δ 1.31-1.38 (m, 2H), 1.60-1.63 (m, 2H), 4.60-4.61 (d, J=5.2 Hz, 2H), 5.23-5.26 (d, J=10.4 Hz, 1H), 5.35-5.39 (d, J=17.2 Hz, 1H,), 5.96-6.03 (m, 1H), 8.36-8.36 (d, J=2.4 Hz, 1H), 8.49-8.508 (q, 1H), 8.63 (s, 1H). LCMS: (ES+) m/z=220.2 (M+H)+
Quantity
0.18 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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